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molecular formula C8H4BrF3O3 B1284438 4-Bromo-2-(trifluoromethoxy)benzoic acid CAS No. 509142-48-7

4-Bromo-2-(trifluoromethoxy)benzoic acid

Cat. No. B1284438
M. Wt: 285.01 g/mol
InChI Key: LMFGPGVCUFRLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07544690B2

Procedure details

A solution of 4-bromo-2-trifluoromethoxy-benzaldehyde (550 mg, 2.04 mmol) in 1,4-dioxane (27 mL) and H2O (9 mL) was cooled at 4° C. To the solution were added amidosulfuric acid (296 mg, 3.05 mmol) and sodium dihydrogen phosphate dihydrate (1.4 g, 8.98 mmol). The mixture was stirred at 4° C. for 15 min. To the reaction mixture was added a solution of sodium chlorite (238 mg, 2.63 mmol) in H2O (1.5 mL) and stirred at 4° C. for 15 min. To the reaction mixture was added Na2CO3 (304 mg, 2.41 mmol) and stirred at 4° C. for 15 min. The mixture was acidified with conc-HCl (pH=1), and the aqueous layer was extracted with CHCl3 (three times). The combined organic layer was dried over MgSO4, filtered, concentrated, and purified by flash chromatography (silica gel, 1% MeOH in CHCl3) to give 4-bromo-2-trifluoromethoxy-benzoic acid (471 mg, 81%) as a white solid.
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
296 mg
Type
reactant
Reaction Step Two
Name
sodium dihydrogen phosphate dihydrate
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
238 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Quantity
304 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([O:10][C:11]([F:14])([F:13])[F:12])[CH:3]=1.S(N)(=O)(=O)[OH:16].O.O.P([O-])(O)(O)=O.[Na+].Cl([O-])=O.[Na+].C([O-])([O-])=O.[Na+].[Na+].Cl>O1CCOCC1.O>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]([OH:16])=[O:7])=[C:4]([O:10][C:11]([F:12])([F:13])[F:14])[CH:3]=1 |f:2.3.4.5,6.7,8.9.10|

Inputs

Step One
Name
Quantity
550 mg
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)OC(F)(F)F
Name
Quantity
27 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
9 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
296 mg
Type
reactant
Smiles
S(O)(=O)(=O)N
Name
sodium dihydrogen phosphate dihydrate
Quantity
1.4 g
Type
reactant
Smiles
O.O.P(=O)(O)(O)[O-].[Na+]
Step Three
Name
Quantity
238 mg
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
304 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 4° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 4° C. for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred at 4° C. for 15 min
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CHCl3 (three times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica gel, 1% MeOH in CHCl3)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C=C1)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 471 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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